molecular formula C23H31BN4O3 B12983084 6-((6-Methoxypyridin-3-yl)methyl)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane

6-((6-Methoxypyridin-3-yl)methyl)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane

Cat. No.: B12983084
M. Wt: 422.3 g/mol
InChI Key: UXEMCDFWPAWWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3,6-diazabicyclo[3.1.1]heptane core, a bridged bicyclic structure with nitrogen atoms at positions 3 and 4. Key substituents include:

  • 6-Methoxypyridin-3-ylmethyl group: Enhances solubility and bioavailability via methoxy and pyridine moieties.
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl group: A pinacol boronic ester critical for Suzuki-Miyaura cross-coupling reactions, enabling late-stage functionalization in drug synthesis .

Pharmacological Role: It is a key intermediate in RET kinase inhibitors (e.g., Selpercatinib), targeting cancers like NSCLC and thyroid carcinoma .

Properties

Molecular Formula

C23H31BN4O3

Molecular Weight

422.3 g/mol

IUPAC Name

6-[(6-methoxypyridin-3-yl)methyl]-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-3,6-diazabicyclo[3.1.1]heptane

InChI

InChI=1S/C23H31BN4O3/c1-22(2)23(3,4)31-24(30-22)17-7-8-20(25-12-17)27-14-18-10-19(15-27)28(18)13-16-6-9-21(29-5)26-11-16/h6-9,11-12,18-19H,10,13-15H2,1-5H3

InChI Key

UXEMCDFWPAWWDD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CC4CC(C3)N4CC5=CN=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((6-Methoxypyridin-3-yl)methyl)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may include:

    Step 1: Formation of the bicyclic core through a cyclization reaction.

    Step 2: Introduction of the pyridinyl groups via coupling reactions.

    Step 3: Functionalization of the pyridinyl groups with methoxy and dioxaborolan substituents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable ligand in coordination chemistry.

Biology

In biology, the compound might be investigated for its potential as a bioactive molecule. Its interactions with biological targets could be studied to understand its effects on cellular processes.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. This might include its use as a drug candidate for treating various diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 6-((6-Methoxypyridin-3-yl)methyl)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane exerts its effects would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bicyclic Amine Derivatives

Compound A : 3-(5-Bromopyrazin-2-yl)-6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptane
  • Structural Difference : Replaces the boronic ester with a bromopyrazine group.
Compound B : 2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane
  • Structural Difference : Smaller bicyclo[2.2.1]heptane core with a single nitrogen and chloropyridine substituent.
  • Functional Impact : Reduced steric hindrance but lower metabolic stability compared to the target compound .

Boronic Ester-Containing Analogs

Compound C : 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Structural Difference : Simple pyridine boronic ester without the bicyclic amine core.
  • Functional Impact: Limited to cross-coupling applications (e.g., biaryl synthesis) but lacks intrinsic bioactivity .
Compound D : 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane
  • Structural Difference : Oxabicycloheptane core with a boronic ester.

Pharmacologically Active Derivatives

Compound E : Selpercatinib (LOXO-292)
  • Structural Relationship : Derived from the target compound via Suzuki coupling to introduce a pyrazolo[1,5-a]pyridine carboxamide group.
  • Functional Impact : Clinically approved RET inhibitor with IC₅₀ values < 1 nM in RET-driven cancers .
Compound F : 5-(6-Alkylpyridin-2-yl)-4-(quinazolin-6-yl)-1H-imidazole
  • Structural Difference : Imidazole-quinazoline scaffold with alkylpyridine.
  • Functional Impact : Targets EGFR/HER2 kinases but lacks the bicyclic amine’s conformational rigidity .

Comparative Data Table

Compound Core Structure Key Substituents Bioactivity (IC₅₀) Synthetic Utility
Target Compound 3,6-Diazabicyclo[3.1.1]heptane Boronic ester, methoxypyridinyl RET: <1 nM Suzuki coupling, drug intermediate
Compound A 3,6-Diazabicyclo[3.1.1]heptane Bromopyrazine N/A Halogen substitution
Compound C Pyridine Boronic ester N/A Biaryl synthesis
Compound E Pyrazolo-pyridine Carboxamide, bicyclic amine RET: 0.4 nM Therapeutic agent

Key Research Findings

Synthetic Versatility : The boronic ester enables late-stage diversification via palladium catalysis, reducing synthetic steps .

Bioactivity Superiority : The bicyclo[3.1.1]heptane core enhances target binding affinity compared to smaller bicyclic analogs (e.g., bicyclo[2.2.1]heptane) .

Metabolic Stability : Methoxypyridine and rigid bicyclic structure reduce CYP450-mediated degradation, improving pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.